molecular formula C14H11N3O2S B2981769 N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide CAS No. 2034491-34-2

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B2981769
CAS No.: 2034491-34-2
M. Wt: 285.32
InChI Key: UWPMQLONMSPZFX-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is a complex organic compound featuring a thiophene ring, a pyridine ring, and an isoxazole ring

Scientific Research Applications

Chemistry and Material Science: N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide is used in the development of advanced materials, including conductive polymers and organic semiconductors. Its unique structure allows for the creation of materials with desirable electrical and mechanical properties.

Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with various biological targets makes it a valuable candidate for the development of therapeutic agents. Research has explored its use in treating conditions such as inflammation, cancer, and microbial infections.

Industry: In the industrial sector, this compound is utilized in the synthesis of agrochemicals and pharmaceutical intermediates. Its versatility and reactivity make it an important building block for the production of various commercial products.

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their specific structure and functional groups. Some similar compounds have shown anti-inflammatory and antioxidant activities .

Future Directions

The future directions in the research of such compounds could involve the synthesis of novel derivatives with improved pharmacological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide typically involves multiple steps, starting with the construction of the thiophene and pyridine rings. One common approach is the Palladium-catalyzed cross-coupling reaction

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as flow reactors and microreactors can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of reduced derivatives, such as amines and alcohols.

  • Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.

Comparison with Similar Compounds

  • N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyrazole-3-carboxamide

  • N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide

  • N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazole-4-carboxamide

Uniqueness: N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide stands out due to its unique combination of heterocyclic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-14(12-3-4-17-19-12)16-8-10-6-11(9-15-7-10)13-2-1-5-20-13/h1-7,9H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPMQLONMSPZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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